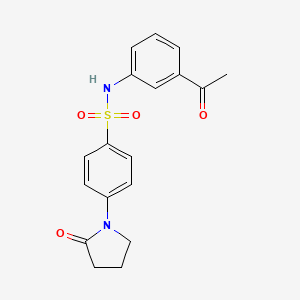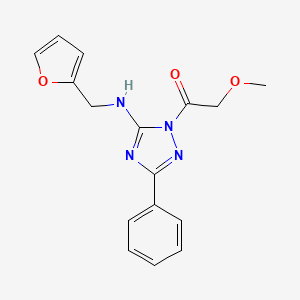![molecular formula C17H18N2O2 B5726603 N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)
N-[4-(isobutyrylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)phenyl]benzamide, also known as IBP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study.
Mecanismo De Acción
The mechanism of action of N-[4-(isobutyrylamino)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cell growth, survival, and inflammation. N-[4-(isobutyrylamino)phenyl]benzamide has been shown to inhibit the activity of various enzymes, including COX-2, which is involved in the production of inflammatory mediators. N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to modulate the activity of various transcription factors, including NF-κB, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects
N-[4-(isobutyrylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation and pain. N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to modulate the activity of various enzymes and transcription factors, as mentioned above.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer research and inflammation research. N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to have a high degree of selectivity for its target enzymes and transcription factors, which reduces the risk of off-target effects. However, one limitation of using N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its relatively low solubility, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for research on N-[4-(isobutyrylamino)phenyl]benzamide. One area of interest is the development of more efficient synthesis methods for N-[4-(isobutyrylamino)phenyl]benzamide, which could increase its availability for research and potential clinical use. Another area of interest is the investigation of N-[4-(isobutyrylamino)phenyl]benzamide's potential applications in other areas of research, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(isobutyrylamino)phenyl]benzamide and its potential side effects in vivo.
Métodos De Síntesis
N-[4-(isobutyrylamino)phenyl]benzamide can be synthesized through a series of chemical reactions, starting with the reaction between 4-aminobenzamide and isobutyryl chloride. The resulting product is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to yield N-[4-(isobutyrylamino)phenyl]benzamide. This synthesis method has been described in detail in various scientific publications.
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)phenyl]benzamide has been studied for its potential applications in various areas of research, including cancer treatment, neuroprotection, and inflammation. In cancer research, N-[4-(isobutyrylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection research, N-[4-(isobutyrylamino)phenyl]benzamide has been shown to protect neurons from oxidative stress and prevent neuronal death, suggesting its potential use in treating neurodegenerative diseases. In inflammation research, N-[4-(isobutyrylamino)phenyl]benzamide has been shown to reduce inflammation and pain, making it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)16(20)18-14-8-10-15(11-9-14)19-17(21)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDKYDYAKPTZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726526.png)


![N,N'-[1,4-phenylenebis(methylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5726541.png)
![methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5726562.png)



![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)




![N'-[(2-biphenylylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5726611.png)